molecular formula C8H13NO2 B13310694 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid

5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13310694
M. Wt: 155.19 g/mol
InChI Key: XTUGJWQPILGFCV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of lysine. This compound is characterized by its unique spirocyclic structure, which imparts rigidity and restricts conformational flexibility. Such structural features make it an interesting subject for medicinal chemistry and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid typically begins with 3-methylidenecyclobutanecarbonitrile. The synthetic route involves a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the nitro and cyano groups present in the intermediate compounds.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions.

    Medicine: It serves as a potential therapeutic agent due to its structural similarity to lysine, which is involved in various metabolic pathways.

    Industry: It can be used in the development of new materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The rigid spirocyclic structure allows for precise alignment of pharmacophoric groups, enhancing binding affinity and specificity. This compound can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: Another spirocyclic analogue with similar rigidity.

    Spiro[2.3]hexane-5-carboxylic acid: Lacks the aminomethyl group but shares the spirocyclic core.

Uniqueness

5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its specific combination of a spirocyclic structure and an aminomethyl group. This combination imparts both rigidity and functional versatility, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-(aminomethyl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-5,9H2,(H,10,11)

InChI Key

XTUGJWQPILGFCV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(CN)C(=O)O

Origin of Product

United States

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